Cas no 96799-03-0 (3-(Thiophen-2-yl)-1H-pyrazol-5-amine)

3-(Thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a thiophene moiety at the 3-position and an amine group at the 5-position. This structure imparts versatility in organic synthesis and pharmaceutical applications, serving as a key intermediate in the development of biologically active molecules. Its fused aromatic systems enhance stability while offering functionalization sites for further derivatization. The compound is particularly valued in medicinal chemistry for its potential as a scaffold in drug discovery, including kinase inhibitors and antimicrobial agents. High purity and well-defined reactivity make it suitable for precise synthetic applications.
3-(Thiophen-2-yl)-1H-pyrazol-5-amine structure
96799-03-0 structure
Product name:3-(Thiophen-2-yl)-1H-pyrazol-5-amine
CAS No:96799-03-0
MF:C7H7N3S
MW:165.215579271317
MDL:MFCD00051815
CID:91128
PubChem ID:24881111

3-(Thiophen-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(Thiophen-2-yl)-1H-pyrazol-5-amine
    • 5-Amino-3-(2-thienyl)pyrazole
    • 5-Amino-3-(2-Thienyl)-1H-Pyrazole
    • 5-Thien-2-yl-1H-pyrazol-3-amine
    • 5-thiophen-2-yl-1H-pyrazol-3-amine
    • 3-(2-Thienyl)-1H-pyrazol-5-amine
    • 3-(2-thienyl)-5-aminopyrazole
    • 5-(2-thienyl)-1H-pyrazol-3-amine
    • 5-amino-3-(thien-2-yl)-1h-pyrazole
    • 5-thiophen-2-yl-2H-pyrazol-3-ylamine
    • GNF-Pf-1850
    • 5-(2-Thienyl)-1H-pyrazol-3-amine (ACI)
    • 3-Amino-5-(2-thienyl)-1H-pyrazole
    • 3-Amino-5-(2-thienyl)pyrazole
    • 3-Amino-5-(thiophen-2-yl)-1H-pyrazole
    • 5-(Thien-2-yl)-2H-pyrazol-3-ylamine
    • 5-(Thiophen-2-yl)-1H-pyrazol-3-amine
    • 5-Amino-3-(2-thienyl)-2H-pyrazole
    • DB-057648
    • 5-(Thien-2-yl)-2H-pyrazol-3-ylamine;
    • DTXSID80335160
    • BBL020988
    • 96799-03-0
    • 1H-Pyrazol-3-amine, 5-(2-thienyl)-
    • Maybridge1_004097
    • SCHEMBL1143192
    • CHEMBL600711
    • CS-0250724
    • TS-00130
    • EN300-52029
    • AKOS000178730
    • J9N
    • 3-thien-2-yl-1h-pyrazol-5-amine
    • F2198-8611
    • rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid
    • 5-Amino-3-(thien-2-yl)pyrazole
    • rac trans-3-Hydroxy-1-methyl-2-pyrrolidinone-5-(3-pyridinyl)carboxylic Acid;
    • 3-(2-Thienyl)-1H-pyrazol-5-amine #
    • MFCD00051815
    • Z317042252
    • STK893694
    • 5-Amino-3-(2-thienyl)pyrazole, 96%
    • 5-amino-3-(2-thienyl)-pyrazole
    • 1217605-10-1
    • HMS553C07
    • AKOS015904506
    • F10469
    • 3-thiophen-2-yl-1H-pyrazol-5-amine
    • FS-1487
    • MDL: MFCD00051815
    • Inchi: 1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
    • InChI Key: TXSOLYKLZBJHFF-UHFFFAOYSA-N
    • SMILES: N1=C(N)C=C(C2=CC=CS2)N1
    • BRN: 4399374

Computed Properties

  • Exact Mass: 165.03600
  • Monoisotopic Mass: 165.03606841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 82.9Ų
  • Tautomer Count: 5

Experimental Properties

  • Color/Form: Brown or cream powder
  • Density: 1.399
  • Melting Point: 102-106 °C (lit.)
  • Boiling Point: 453.8°Cat760mmHg
  • Flash Point: 228.2°C
  • Refractive Index: 1.707
  • PSA: 82.94000
  • LogP: 2.30160
  • Solubility: Insoluble in water

3-(Thiophen-2-yl)-1H-pyrazol-5-amine Security Information

3-(Thiophen-2-yl)-1H-pyrazol-5-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(Thiophen-2-yl)-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A630370-5g
5-Amino-3-(2-thienyl)pyrazole
96799-03-0
5g
$ 173.00 2023-04-19
Enamine
EN300-52029-0.5g
3-(thiophen-2-yl)-1H-pyrazol-5-amine
96799-03-0 95%
0.5g
$36.0 2023-05-01
Enamine
EN300-52029-10.0g
3-(thiophen-2-yl)-1H-pyrazol-5-amine
96799-03-0 95%
10g
$281.0 2023-05-01
Enamine
EN300-52029-2.5g
3-(thiophen-2-yl)-1H-pyrazol-5-amine
96799-03-0 95%
2.5g
$85.0 2023-05-01
Life Chemicals
F2198-8611-30mg
3-(thiophen-2-yl)-1H-pyrazol-5-amine
96799-03-0 90%+
30mg
$119.0 2023-11-21
Apollo Scientific
OR3022-10g
5-Amino-3-(thien-2-yl)-1H-pyrazole
96799-03-0
10g
£117.00 2023-09-01
Apollo Scientific
OR110021-1g
5-Thien-2-yl-1H-pyrazol-3-amine
96799-03-0
1g
£22.00 2025-02-19
Life Chemicals
F2198-8611-5μmol
3-(thiophen-2-yl)-1H-pyrazol-5-amine
96799-03-0 90%+
5μmol
$63.0 2023-11-21
Life Chemicals
F2198-8611-20μmol
3-(thiophen-2-yl)-1H-pyrazol-5-amine
96799-03-0 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F2198-8611-4mg
3-(thiophen-2-yl)-1H-pyrazol-5-amine
96799-03-0 90%+
4mg
$66.0 2023-11-21

3-(Thiophen-2-yl)-1H-pyrazol-5-amine Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  5 min, 150 °C
Reference
Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation
Kelada, Mark ; Walsh, John M. D.; Devine, Robert W.; McArdle, Patrick; Stephens, John C., Beilstein Journal of Organic Chemistry, 2018, 14, 1222-1228

Synthetic Routes 2

Reaction Conditions
Reference
Preparation of (arylsulfanylmethyl)pyrazolo[1,5-a]pyrimidinol derivatives as CXCR2 antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaction Conditions
Reference
Activated nitriles in heterocyclic systems: some reactions on 2-thienoyl acetonitrile
El-Shafei, A. K.; Sultan, A. A.; Soliman, A. M., Sohag Pure & Applied Science Bulletin, 1993, 9, 11-21

Synthetic Routes 4

Reaction Conditions
Reference
Microwave-Facilitated SPOT-Synthesis of Antibacterial Dipeptoids
Schneider, Anne C.; Fritz, Daniel; Vasquez, Joseph K.; Vollrath, Sidonie B. L.; Blackwell, Helen E. ; et al, ACS Combinatorial Science, 2017, 19(12), 715-737

3-(Thiophen-2-yl)-1H-pyrazol-5-amine Raw materials

3-(Thiophen-2-yl)-1H-pyrazol-5-amine Preparation Products

Additional information on 3-(Thiophen-2-yl)-1H-pyrazol-5-amine

3-(Thiophen-2-yl)-1H-pyrazol-5-amine (CAS No. 96799-03-0)

The compound 3-(Thiophen-2-yl)-1H-pyrazol-5-amine, identified by the CAS registry number 96799-03-0, is a heterocyclic aromatic amine that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a thiophene substituent, making it a versatile molecule for various applications.

The molecular structure of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) fused with a thiophene group (a five-membered ring containing sulfur). The presence of the thiophene group introduces electron-withdrawing properties, which can significantly influence the electronic characteristics of the molecule. This makes it an interesting candidate for exploring its potential in drug design and material science.

Recent studies have highlighted the importance of heterocyclic compounds like 3-(Thiophen-2-yl)-1H-pyrazol-5-amine in medicinal chemistry. Researchers have investigated its potential as a lead compound for developing new therapeutic agents, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial activities. The compound's ability to interact with various biological targets, such as enzymes and receptors, has been explored in several in vitro and in vivo models.

In terms of synthesis, 3-(Thiophen-2-yl)-1H-pyrazol-5-amine can be prepared through various routes, including condensation reactions and cyclization processes. One common method involves the reaction of an appropriate thioamide with a substituted aldehyde or ketone under specific conditions to form the pyrazole ring. The substitution pattern on the thiophene ring can be modified to tailor the electronic properties of the compound, which is crucial for optimizing its bioactivity.

The physical properties of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine include a melting point of approximately 240°C and a molecular weight of 187.2 g/mol. Its solubility in common organic solvents such as dichloromethane and ethanol has been reported, making it suitable for various analytical techniques like HPLC and NMR spectroscopy.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and pharmacokinetic profiles of 3-(Thiophen-2-yllpyrazolamine. Molecular docking studies have revealed potential interactions with key proteins involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent. Additionally, quantum chemical calculations have provided insights into the electronic distribution within the molecule, which is essential for understanding its reactivity and stability.

In conclusion, 3-(Thiophen--pyrazolamine, with its unique structure and promising biological activities, continues to be a focal point in chemical research. Its versatility as a building block for more complex molecules and its potential therapeutic applications make it an invaluable compound in modern drug discovery.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:96799-03-0)5-Thien-2-yl-1H-pyrazol-3-amine
sfd22018
Purity:99.9%
Quantity:200kg
Price ($):Inquiry